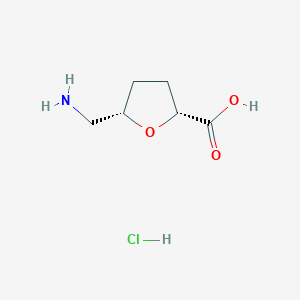

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

Descripción general

Descripción

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes an oxolane ring, an aminomethyl group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the formation of the oxolane ring followed by the introduction of the aminomethyl and carboxylic acid groups. Common synthetic routes include:

Cyclization Reactions: Formation of the oxolane ring through cyclization of appropriate precursors.

Aminomethylation: Introduction of the aminomethyl group using reagents such as formaldehyde and ammonia.

Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and functional group introduction using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the aminomethyl group to a nitro group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Substitution reactions involving the aminomethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of nitro-oxolane derivatives.

Reduction: Formation of alcohol-oxolane derivatives.

Substitution: Formation of substituted oxolane derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Name : (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride

- Molecular Formula : C₇H₁₄ClN₁O₃

- Molecular Weight : 189.65 g/mol

Structural Characteristics

The compound features a tetrahydrofuran ring with an aminomethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Medicinal Chemistry

The compound has been identified as a potential inhibitor of coagulation factor Xa, which is pivotal in the treatment of thromboembolic diseases. This includes conditions like myocardial infarction and deep vein thrombosis. The mechanism involves the inhibition of thrombin generation, making it a candidate for anticoagulant therapies .

Case Study: Anticoagulant Properties

In a study examining various anticoagulants, (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid showed promise as an effective agent in preventing thrombus formation in animal models. The results indicated a significant reduction in clotting time compared to control groups, suggesting its potential utility in clinical settings .

Neuroscience Research

Recent studies have explored the neuroprotective effects of this compound against ischemic damage. Its ability to modulate neurotransmitter release and protect neuronal cells from apoptosis has been documented, indicating its relevance in treating stroke-related injuries .

Case Study: Neuroprotective Effects

Research involving ischemic stroke models demonstrated that administration of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid resulted in reduced infarct size and improved neurological outcomes. This suggests its potential role as a therapeutic agent in acute stroke management .

Synthetic Applications

This compound serves as a versatile scaffold for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced pharmacological properties.

Table: Synthetic Derivatives of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid

| Compound Name | Biological Activity |

|---|---|

| 5-Chloro-N-(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide | Anticoagulant |

| 4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholine | Antineoplastic |

Mecanismo De Acción

The mechanism of action of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, affecting the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid: Lacks the hydrochloride group.

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxamide: Contains an amide group instead of a carboxylic acid group.

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylate: Contains an ester group instead of a carboxylic acid group.

Uniqueness

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride

- Molecular Formula : C₇H₁₃ClN₂O₄

- Molecular Weight : 196.65 g/mol

- CAS Number : 1807912-24-8

The biological activity of (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in cellular processes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Biological Activity Overview

The compound has shown promise in several areas:

- Enzyme Inhibition : Studies indicate that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid can inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Antioxidant Properties : Preliminary data suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells.

-

Therapeutic Applications :

- Cancer Treatment : Research has explored its role as a potential therapeutic agent in cancer models, particularly through the inhibition of fatty acid synthase (FASN), which is crucial for cancer cell proliferation.

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems may offer insights into its use for treating neurological conditions.

Case Studies

- Inhibition of Fatty Acid Synthase :

- A study demonstrated that (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid effectively inhibits FASN activity in vitro, leading to reduced lipid synthesis in cancer cell lines .

- Oxidative Stress Modulation :

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric starting materials (e.g., glutamic acid derivatives) to establish the (2R,5S) configuration. Key steps include amino protection, cyclization under controlled pH and temperature, and subsequent HCl salt formation . Enantiomeric excess is validated using chiral HPLC or polarimetry. For cyclization, reaction conditions (e.g., solvent polarity, catalysts) are optimized to minimize epimerization.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for verifying molecular weight and backbone structure. Stereochemical confirmation requires X-ray crystallography or NOESY/ROESY NMR to resolve spatial arrangements of substituents. IR spectroscopy identifies carboxylic acid and amine functional groups, while elemental analysis validates salt stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between stereoisomers of this compound?

- Methodological Answer : Comparative studies using enantiomerically pure samples should be conducted under identical assay conditions (e.g., cell lines, incubation times). Dose-response curves and molecular docking simulations can highlight stereospecific interactions with targets. Statistical tools (e.g., ANOVA) identify significant differences, while structural analogs (e.g., morpholine derivatives) help isolate stereochemical contributions .

Q. What strategies optimize the hydrochloride salt’s stability for long-term storage in preclinical studies?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH) over 3–6 months. Lyophilization or storage in desiccated, amber vials at -20°C minimizes hydrolysis. PXRD monitors crystallinity changes, while Karl Fischer titration tracks moisture uptake. Buffer compatibility (pH 4–6) is tested to prevent salt dissociation in solution .

Q. How should experimental designs account for potential matrix effects when analyzing this compound in complex biological samples?

- Methodological Answer : Matrix-matched calibration curves and internal standards (e.g., deuterated analogs) correct for ionization suppression in LC-MS/MS. Solid-phase extraction (SPE) with mixed-mode sorbents reduces interference from proteins and lipids. Method validation includes spike-recovery tests (80–120%) and parallelism assessments .

Q. What computational approaches predict the compound’s bioavailability and target engagement?

- Methodological Answer : Molecular dynamics (MD) simulations model membrane permeability and binding kinetics to targets like GABA receptors. QSAR models trained on logP, polar surface area, and hydrogen-bond donors/acceptors predict absorption. In silico ADMET tools (e.g., SwissADME) flag potential toxicity risks .

Q. Data Contradiction Resolution

Q. How can conflicting solubility data across studies be reconciled?

- Methodological Answer : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature/pH controls. Use dynamic light scattering (DLS) to detect aggregation. Solubility parameters (Hansen, Hildebrand) correlate experimental data with computational predictions. Collaborative inter-laboratory validation reduces instrumentation bias .

Q. Stereochemistry and Drug Design

Q. What role does the oxolane ring conformation play in modulating this compound’s pharmacological profile?

Propiedades

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKGKMBTGCGQF-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.